molecular formula C24H26N4O2 B5597815 2-(4-benzyl-1-piperazinyl)-7-(2-furyl)-4-methyl-7,8-dihydro-5(6H)-quinazolinone

2-(4-benzyl-1-piperazinyl)-7-(2-furyl)-4-methyl-7,8-dihydro-5(6H)-quinazolinone

Cat. No. B5597815
M. Wt: 402.5 g/mol
InChI Key: CAOADUYDEIMVFE-UHFFFAOYSA-N
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Description

The compound of interest belongs to the quinazolinone class, a broad category of heterocyclic compounds known for a wide range of biological and pharmacological activities. These compounds are characterized by a fused quinazoline ring system that can be modified in various positions to yield derivatives with diverse biological activities.

Synthesis Analysis

The synthesis of quinazolinone derivatives generally involves the formation of the quinazoline core followed by functionalization at various positions to introduce desired substituents. For instance, the oxidative cyclization of corresponding arylideneamino-benzamides has been used to prepare new quinazolinone derivatives, showcasing a methodology that could be adapted for the synthesis of our compound of interest (Abdel-Jalil et al., 2005). Additionally, the reaction of 2-aminoethyl- and 3-aminopropyl-substituted heterocycles with formyl-cyclanediones and benzoxazines has been explored, presenting a versatile approach to constructing complex quinazolinone frameworks (Strakovs et al., 2002).

Molecular Structure Analysis

The molecular structure of quinazolinones is critical for their biological activity, with various substitutions on the quinazoline nucleus affecting their binding affinity to biological targets. Structure-activity relationship (SAR) studies of quinazolinone derivatives, such as piperazin-1-yl substituted heterobiaryls, have elucidated structural features important for biological activity, offering insights into the molecular architecture of our compound (Strekowski et al., 2016).

Chemical Reactions and Properties

Quinazolinones participate in various chemical reactions that modify their structure and properties. For example, palladium-catalyzed oxidative carbonylation has been used to synthesize quinazolin-2-ones, demonstrating the reactivity of quinazolinone intermediates in carbonylation reactions (Costa et al., 2004).

properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-7-(furan-2-yl)-4-methyl-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c1-17-23-20(14-19(15-21(23)29)22-8-5-13-30-22)26-24(25-17)28-11-9-27(10-12-28)16-18-6-3-2-4-7-18/h2-8,13,19H,9-12,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOADUYDEIMVFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)CC4=CC=CC=C4)CC(CC2=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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